Ethyl 4-(benzyloxy)butanoate
Description
Properties
IUPAC Name |
ethyl 4-phenylmethoxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-16-13(14)9-6-10-15-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHBWABGLCPUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303106 | |
| Record name | Ethyl 4-(phenylmethoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118602-97-4 | |
| Record name | Ethyl 4-(phenylmethoxy)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118602-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(phenylmethoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Benzyloxy Butanoate and Its Key Derivatives
Classical and Established Synthetic Routes to Ethyl 4-(benzyloxy)butanoate
The synthesis of this compound can be achieved through several classical organic chemistry reactions, primarily centered around esterification.
Esterification Approaches
The most direct and common method for synthesizing esters like this compound is the Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. athabascau.ca In this case, 4-(benzyloxy)butanoic acid reacts with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and must be driven towards the product side. athabascau.ca
Another established route is based on the Williamson ether synthesis followed by esterification, or by reacting an alkyl halide with a carboxylate salt. A plausible and effective method involves the reaction of ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate) with sodium benzoxide, the salt formed by treating benzyl (B1604629) alcohol with a strong base like sodium hydride. This nucleophilic substitution reaction yields the desired ether linkage and the final ester product.
Ester synthesis can also be accomplished through enzymatic pathways. While specific research on this compound is limited, studies on similar esters like ethyl butanoate show that lipases can be used as biocatalysts for esterification or alcoholysis. conicet.gov.ar These enzymatic methods are gaining attention as they often proceed under milder conditions. nih.gov
Modifications and Yield Optimization in Established Protocols
Optimizing the yield of Fischer esterification reactions is a critical aspect of their practical application. athabascau.ca Since the reaction is an equilibrium process, strategies to improve product formation focus on shifting the equilibrium to the right, in accordance with Le Châtelier's Principle. athabascau.ca
Key optimization strategies include:
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), can drive the reaction forward. athabascau.ca
Removal of Water: Water is a product of the esterification reaction. Its continuous removal from the reaction mixture, often accomplished by azeotropic distillation using a Dean-Stark apparatus, is a highly effective method for achieving high yields.
Catalyst Concentration: The concentration of the acid catalyst can impact the reaction rate. Studies on the synthesis of ethyl ethanoate have shown that an optimal catalyst concentration exists, beyond which the yield may not significantly increase or could even decrease. iuokada.edu.ng
Temperature Control: Increasing the reaction temperature generally increases the rate of reaction. However, an optimal temperature must be determined to balance reaction kinetics and potential side reactions. For similar esterifications, temperatures around 65°C have been shown to produce high yields. iuokada.edu.ng
Table 1: General Parameters for Fischer Esterification Optimization
| Parameter | Method | Purpose |
|---|---|---|
| Reactant Ratio | Use excess alcohol (Ethanol) | Shift equilibrium towards products |
| Product Removal | Remove water via Dean-Stark trap | Shift equilibrium towards products |
| Catalyst | Use strong acid (e.g., H₂SO₄) | Increase reaction rate |
| Temperature | Optimize heating (e.g., reflux) | Increase reaction rate |
Advanced Synthetic Strategies for Ethyl 4-(benzyloxy)-3-oxobutanoate (Related Intermediate)
Ethyl 4-(benzyloxy)-3-oxobutanoate is a β-keto ester, a valuable intermediate in organic synthesis. biosynth.comchembk.com Its preparation often involves the manipulation of other β-keto ester derivatives.
Synthesis via β-Keto Ester Derivatives
The synthesis of β-keto esters is a well-established field, with methods like transesterification and reactions involving acetoacetate (B1235776) precursors being prominent.
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This method is particularly useful for converting readily available esters, like methyl or ethyl esters, into other esters. nih.gov The transesterification of β-keto esters can be catalyzed by various substances, including acids, bases, and enzymes. ucc.ie
Recent advancements have focused on environmentally benign catalysts. Boric acid, for example, has been used effectively to catalyze the transesterification of ethyl acetoacetate with a range of alcohols, including benzyl alcohol. nih.gov A study on silica-supported boric acid as a recyclable catalyst showed high efficiency for the transesterification of methyl acetoacetate and ethyl acetoacetate with benzyl alcohol, achieving a 95% isolated yield under solvent-free conditions. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been successfully employed for the transesterification of β-keto esters, offering high selectivity and mild reaction conditions. ucc.ie These general methods are applicable to the synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate, for example, by reacting methyl 4-(benzyloxy)-3-oxobutanoate with ethanol.
Table 2: Catalyst Performance in Transesterification of Acetoacetates with Benzyl Alcohol
| Catalyst | Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|
| SiO₂–H₃BO₃ | Methyl Acetoacetate | 100°C, Solvent-free, 3h | 95% | nih.gov |
| Boric Acid | Ethyl Acetoacetate | Xylene, Reflux, 5h | 75% | nih.gov |
A highly efficient route to Ethyl 4-(benzyloxy)-3-oxobutanoate involves the reaction of a benzyl ether nucleophile with an ethyl acetoacetate-derived electrophile. One specific and effective protocol uses benzyl alcohol and ethyl 4-bromoacetoacetate. chemicalbook.com
In this synthesis, benzyl alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), in an inert solvent like tetrahydrofuran (B95107) (THF) to form the sodium benzoxide nucleophile. This is followed by the addition of ethyl 4-bromoacetoacetate. The alkoxide displaces the bromide ion in an SN2 reaction to form the carbon-oxygen bond, yielding Ethyl 4-(benzyloxy)-3-oxobutanoate. This method has been reported to produce the target compound in high yield. chemicalbook.com
Table 3: Synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate via Alkylation
| Reactants | Reagents | Solvent | Conditions | Yield | Reference |
|---|
This approach is a variation of the acetoacetic ester synthesis, where instead of alkylating the α-carbon, the γ-position (via a pre-functionalized acetoacetate) is targeted by a nucleophile.
Alkylation and Substitution Reactions in its Formation
The formation of this compound often relies on classical alkylation and substitution reactions, primarily the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide. byjus.comwikipedia.org
Reactions with Benzyl Alcohol and Halogenated Butanoates
A primary synthetic route to this compound involves the reaction of benzyl alcohol with an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate or ethyl 4-chlorobutanoate. byjus.comfrancis-press.com This reaction is a classic example of the Williamson ether synthesis, where the benzyl alcohol is first deprotonated to form a benzyl alkoxide ion. wikipedia.orgmasterorganicchemistry.com This potent nucleophile then displaces the halide ion from the ethyl butanoate via an S_N2 mechanism. wikipedia.orgmasterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred as they are less prone to competing elimination reactions. wikipedia.orglibretexts.org
Another approach involves using benzyl bromide and the corresponding alcohol, in this case, ethyl 4-hydroxybutanoate (B1227057). orgsyn.org The alcohol is deprotonated, and the resulting alkoxide attacks the benzyl bromide. orgsyn.org
A general procedure for benzylation involves adding sodium hydride to a solution of the alcohol, a phase transfer catalyst like tetrabutylammonium (B224687) iodide, and benzyl bromide in a solvent such as dimethylformamide (DMF). rsc.org After stirring, the reaction is quenched and the product is extracted and purified. rsc.org
| Reactants | Reagents | Solvent | Key Features |
| Benzyl alcohol, Ethyl 4-halobutanoate | Strong base (e.g., NaH) | Aprotic solvent (e.g., THF, DMF) | Classic Williamson ether synthesis. byjus.commasterorganicchemistry.com |
| Ethyl 4-hydroxybutanoate, Benzyl bromide | Strong base (e.g., NaH) | Aprotic solvent (e.g., THF, DMF) | Alternative Williamson ether synthesis pathway. orgsyn.org |
| Alcohol, Benzyl bromide | NaH, Tetrabutylammonium iodide | DMF | General benzylation protocol. rsc.org |
Role of Hydride Bases in Synthetic Pathways
Hydride bases, particularly sodium hydride (NaH), play a crucial role in the synthesis of ethers like this compound. masterorganicchemistry.comkhanacademy.org Sodium hydride is a strong, non-nucleophilic base that effectively and irreversibly deprotonates alcohols to form alkoxides. masterorganicchemistry.comlibretexts.org The resulting alkoxide is a much stronger nucleophile than the starting alcohol, significantly accelerating the rate of the ether-forming S_N2 reaction. masterorganicchemistry.com
The use of NaH is advantageous because the only byproduct of the deprotonation step is hydrogen gas (H₂), which bubbles out of the reaction mixture and does not interfere with the subsequent substitution reaction. masterorganicchemistry.comyoutube.com This clean reaction makes sodium hydride a popular choice for initiating Williamson ether syntheses. masterorganicchemistry.comkhanacademy.org The reaction is typically carried out in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). byjus.commasterorganicchemistry.com Potassium hydride (KH) can also be used and functions similarly. masterorganicchemistry.com
Stereoselective and Asymmetric Synthesis Approaches
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. For intermediates like this compound, stereoselective and asymmetric methods are employed to produce specific stereoisomers.
Enzymatic Resolution and Biocatalysis for Enantiopure Intermediates
Enzymatic resolution has emerged as a powerful tool for obtaining enantiopure chiral building blocks. mdpi.comnih.gov This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. mdpi.comnih.gov
Lipases are widely used to catalyze the kinetic resolution of racemic alcohols and their corresponding esters through hydrolysis or acylation reactions. mdpi.comnih.gov In the context of producing chiral precursors for compounds like this compound, a racemic mixture of a hydroxy ester could be subjected to lipase-catalyzed acetylation. The enzyme would selectively acylate one enantiomer, leaving the other unreacted. nih.govnih.gov The resulting acetylated ester and the unreacted alcohol can then be separated.
For instance, in the resolution of ethyl-3-hydroxybutyrate, immobilized Candida antarctica lipase B (CALB) was used for the solvent-free acetylation of the racemic mixture with vinyl acetate (B1210297). nih.gov This yielded (S)-ethyl-3-hydroxybutyrate and (R)-ethyl-3-acetoxybutyrate. nih.gov The (R)-acetate could then be subjected to alcoholysis, also catalyzed by CALB, to produce (R)-ethyl-3-hydroxybutyrate. nih.gov This demonstrates that both enantiomers can be obtained with high purity. nih.gov The choice of the ester group can influence the enantioselectivity of the enzyme. nih.gov
Lipase-catalyzed hydrolysis is another common strategy. A racemic ester is treated with a lipase in an aqueous environment, and the enzyme selectively hydrolyzes one enantiomer to the corresponding alcohol, leaving the other ester enantiomer untouched. nih.govacs.org
| Strategy | Enzyme | Substrate | Outcome |
| Acetylation | Candida antarctica lipase B (CALB) | Racemic ethyl-3-hydroxybutyrate | Separation of (S)-alcohol and (R)-acetate. nih.gov |
| Alcoholysis | Candida antarctica lipase B (CALB) | (R)-ethyl-3-acetoxybutyrate | Formation of (R)-alcohol. nih.gov |
| Hydrolysis | Various lipases | Racemic esters | Separation of one enantiomer as an alcohol and the other as an ester. nih.govacs.org |
Candida antarctica lipase B (CALB) is a highly effective and frequently used biocatalyst for the kinetic resolution of a wide range of chiral compounds, including alcohols and amines. researchgate.netmdpi.com Its popularity stems from its high stability and enantioselectivity. mdpi.comfrontiersin.org CALB can be immobilized on various supports, which enhances its reusability and stability. mdpi.com It has been successfully employed in the resolution of various hydroxy esters through both acylation and hydrolysis. nih.govresearchgate.net
Ketoreductases (KREDs) are another important class of enzymes used in asymmetric synthesis. tudelft.nlresearchgate.net They catalyze the stereoselective reduction of prochiral ketones to chiral secondary alcohols, often with very high enantiomeric excess. tudelft.nlrsc.orgtudelft.nl Engineered KREDs, available as isolated enzymes or whole-cell systems, are valuable for producing key chiral alcohol intermediates for the pharmaceutical industry. tudelft.nlrsc.org For example, a prochiral ketoester related to the butanoate backbone could be reduced using a specific KRED to yield a desired enantiomer of a hydroxybutanoate intermediate, which could then be benzylated to form the final product.
Chiral Auxiliary and Asymmetric Catalysis in Analogous Systems
The generation of chiral centers with high enantiomeric purity is often accomplished through asymmetric catalysis, a field where enzymes and chiral metal complexes play a pivotal role. In systems analogous to the hydroxylated form of this compound, biocatalytic reduction of ketoesters is a well-established and highly effective method. These processes often utilize whole-cell systems or isolated enzymes, such as reductases or alcohol dehydrogenases, to achieve high selectivity.
Research has demonstrated the utility of various microbial reductases for the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate, a close structural analog. nih.gov Enzymes from Saccharomyces cerevisiae, for instance, have been expressed in E. coli to facilitate this transformation. Notably, different enzymes can yield opposite enantiomers; the reductase YDL124W produces the (S)-enantiomer, while YOR120W and YOL151W yield the (R)-form. nih.gov This highlights the tunability of biocatalytic systems.
Further advancements have been made using alcohol dehydrogenases. The alcohol dehydrogenase SmADH31 has been used for the bioreduction of ethyl 4-chloroacetoacetate (COBE), achieving a product concentration of approximately 666 g/L with an enantiomeric excess (ee) greater than 99.9%. sci-hub.se Similarly, the synthesis of the (R)-enantiomer has been achieved using whole E. coli cells that express a secondary alcohol dehydrogenase from Candida parapsilosis (CpSADH), which also results in a high ee value (>99%). tandfonline.com These enzymatic methods often incorporate a cofactor regeneration system, such as using glucose dehydrogenase, to ensure continuous catalytic activity. nih.govsci-hub.se
Beyond biocatalysis, asymmetric synthesis can be achieved through kinetic resolution catalyzed by chiral acids. Chiral phosphoric acid has been used to catalyze the lactonization of hydroxy tert-butyl esters, effectively resolving racemic mixtures to yield enantioenriched products. nih.gov This method is particularly valuable for creating molecules with multiple stereocenters.
Table 1: Asymmetric Catalysis in the Synthesis of Chiral Butanoate Analogs
| Catalyst/Enzyme | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae Reductase (YDL124W) | Ethyl-4-chloro-3-oxobutanoate (ECOB) | (S)-Ethyl-4-chloro-3-hydroxybutanoate ((S)-ECHB) | Produces (S)-enantiomer exclusively. Co-expressed with glucose dehydrogenase for NADPH recycling. | nih.gov |
| Alcohol Dehydrogenase (SmADH31) | Ethyl 4-chloroacetoacetate (COBE) | (S)-Ethyl-4-chloro-3-hydroxybutanoate ((S)-CHBE) | High productivity (>99.9% ee) in a monophasic aqueous system. | sci-hub.se |
| Candida parapsilosis Secondary Alcohol Dehydrogenase (CpSADH) | Ethyl 4-chloroacetoacetate (ECAA) | (R)-Ethyl-4-chloro-3-hydroxybutanoate ((R)-ECHB) | Highly enantioselective (>99% ee) using whole recombinant cells without external coenzyme addition. | tandfonline.com |
| Saccharomyces uvarum SW-58 (Whole Cells) | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | Performed in an aqueous-organic biphasic system to achieve 85.0% conversion and 85.2% ee. | nih.gov |
| Chiral Phosphoric Acid | Racemic Hydroxy tert-butyl Esters | Enantioenriched Hydroxy Esters and Lactones | Kinetic resolution via Brønsted acid-catalyzed lactonization. | nih.gov |
Green Chemistry Principles and Sustainable Synthesis Approaches
The synthesis of esters, including this compound, is increasingly scrutinized through the lens of green chemistry. The goal is to develop methods that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous materials, and conserving energy. nii.ac.jp Traditional esterification methods often rely on stoichiometric activating agents or harsh conditions, which are undesirable from a sustainability perspective. nii.ac.jp
Solvent-Free or Environmentally Benign Solvent Systems
A primary focus of green synthesis is the reduction or elimination of volatile and toxic organic solvents. Solvent-free reaction conditions represent an ideal approach. For instance, mechanochemistry, using techniques like high-speed ball milling, can facilitate esterification reactions between acids and alcohols without any solvent, often with reduced reaction times and high yields. nih.gov Un-catalyzed esterification of alcohols using acetyl chloride has also been demonstrated under solvent-free conditions, providing an energy-efficient and operationally simple method. researchgate.net
When solvents are necessary, the trend is to replace hazardous substances like dichloromethane, DMF, and benzene (B151609) with environmentally benign alternatives. merckmillipore.comthecalculatedchemist.com Water, ethanol, and ethyl acetate are common green solvents due to their low toxicity and biodegradability. thecalculatedchemist.com For certain applications, other solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and acetonitrile (B52724) are gaining traction as safer replacements for traditional ethers, aromatics, and halogenated solvents. merckmillipore.comjove.com A modified Steglich esterification, for example, has been successfully performed in acetonitrile, which allows for high yields and simplifies product isolation, avoiding the need for chromatographic purification. jove.com
Table 2: Comparison of Traditional vs. Greener Solvents in Chemical Synthesis
| Traditional Solvent | Greener Alternative(s) | Key Advantages of Alternative | Reference |
|---|---|---|---|
| Dichloromethane (DCM), Chloroform | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity, often biodegradable, reduced environmental persistence. | merckmillipore.comthecalculatedchemist.com |
| Benzene, Toluene | Cyclopentyl methyl ether (CPME), Volatile Methyl Siloxanes (VMS) | Higher flash point, lower volatility, reduced human toxicity. | merckmillipore.com |
| Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Propylene carbonate, Acetonitrile | Lower vapor pressure, higher flash point, less hazardous. | merckmillipore.comjove.com |
| Methanol | Ethanol, Isopropyl alcohol | Reduced toxicity to humans, increased biodegradability. | merckmillipore.com |
Catalyst Development for Enhanced Sustainability
Sustainable catalyst design focuses on creating systems that are highly efficient, reusable, and operate under mild conditions. This moves away from stoichiometric reagents and towards catalytic processes that minimize waste. Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and reused over multiple cycles, significantly improving process economics and reducing waste. rsc.org
For esterification and transesterification reactions, solid acid and base catalysts have been extensively developed.
Solid Acid Catalysts : Materials like sulfonated zeolites (e.g., H-ZSM-5) and cation-exchange resins (e.g., Dowex H+) are effective for esterification. nih.govmdpi.com They are thermally stable and their porous structures can enhance catalytic efficiency. The Dowex H+/NaI system, in particular, has been shown to be effective, high-yielding, and reusable for various esterifications. nih.gov
Solid Base Catalysts : Oxides such as calcium oxide (CaO) and strontium oxide (SrO), often supported on materials like mesoporous silica, are widely used for transesterification. mdpi.commdpi.com Alkali-doped oxides, where salts like potassium carbonate are loaded onto carriers like MgO or Fe3O4, also show high catalytic efficiency and stability. mdpi.com
Biocatalysis, especially using lipases, is another cornerstone of sustainable synthesis. Lipases such as Candida antarctica Lipase B (CALB) are highly effective for catalyzing the esterification of butanoic acid and ethanol in solvent-free systems. researchgate.net Immobilizing the enzyme on a solid support enhances its stability and allows for its recovery and reuse over many reaction cycles, making it a cost-effective and environmentally friendly option. mdpi.comresearchgate.net
Table 3: Overview of Sustainable Catalysts for Ester Synthesis
| Catalyst Type | Specific Example(s) | Reaction | Key Sustainability Features | Reference |
|---|---|---|---|---|
| Heterogeneous Solid Acid | Dowex H+ Resin, Sulfonated Zeolites | Esterification | Reusable, high thermal stability, avoids corrosive liquid acids. | nih.govmdpi.com |
| Heterogeneous Solid Base | CaO on mesoporous silica, KOH on Calcium Aluminate | Transesterification | High activity, reusable, reduces soap formation compared to homogeneous bases. | mdpi.com |
| Immobilized Biocatalyst | Candida antarctica Lipase B (CALB) | Esterification | Operates under mild conditions, highly selective, reusable, biodegradable. | researchgate.net |
| Mechanocatalysis | High-Speed Ball Milling (with I2/KH2PO2) | Esterification | Solvent-free, energy-efficient, rapid reaction times. | nih.gov |
Reaction Chemistry and Transformational Pathways of Ethyl 4 Benzyloxy Butanoate
Ester Hydrolysis and Saponification Mechanisms
The ester group in Ethyl 4-(benzyloxy)butanoate is susceptible to hydrolysis, a reaction that involves splitting the molecule by the addition of water. libretexts.org This process can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester is the reverse of Fischer esterification. The reaction is an equilibrium process and typically requires heating the ester with a large excess of water and a strong acid catalyst. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanol (B145695) yield 4-(benzyloxy)butanoic acid.
Reaction: this compound + H₂O ⇌ 4-(benzyloxy)butanoic acid + Ethanol libretexts.org
Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide (B78521) (NaOH), is used, the hydrolysis is known as saponification. This reaction is irreversible and goes to completion because the carboxylate ion formed is deprotonated under the basic conditions and is no longer reactive towards the alcohol. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide ion. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, resulting in the final products: a carboxylate salt and an alcohol. libretexts.org
Reaction: this compound + NaOH → Sodium 4-(benzyloxy)butanoate + Ethanol
**3.2. Reduction Reactions
The reduction of this compound can be targeted at either the ester's carbonyl group or the benzylic ether.
The reduction of the ester functional group in this compound to a primary alcohol is a common transformation. wikipedia.org This requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. libretexts.org
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) attacks the carbonyl carbon. This process occurs twice, ultimately replacing the carbonyl oxygen and the ethoxy group with hydrogen atoms to yield 4-(benzyloxy)butan-1-ol. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org
Reaction: this compound + LiAlH₄ → 4-(benzyloxy)butan-1-ol
Catalytic hydrogenation is a key reaction for modifying the benzyloxy group. The benzyl (B1604629) ether can be cleaved through hydrogenolysis, a reaction where a molecule is cleaved by reaction with hydrogen (H₂). This process typically employs a metal catalyst, such as palladium on carbon (Pd/C). This reaction is a common deprotection strategy in organic synthesis, converting the benzyl ether into a hydroxyl group. In the case of this compound, this would yield ethyl 4-hydroxybutanoate (B1227057). Studies on related 4-benzyloxybutanoate esters have shown that after the hydrogenolysis of the benzyl ether, the resulting hydroxy ester can be slow to undergo lactonization to form γ-butyrolactone (GBL), with the addition of a base sometimes required to promote this subsequent cyclization. nih.gov
Furthermore, catalytic hydrogenation is crucial in the synthesis of chiral molecules. In a study on the related compound 4-benzyloxy-ethyl-acetoacetate, asymmetric hydrogenation using a chiral catalyst was employed to reduce a ketone, generating a chiral alcohol with high enantioselectivity (up to 94.3%). google.com This highlights the utility of hydrogenation in creating stereochemically defined products from benzyloxy-containing precursors.
While Grignard reagents typically add twice to esters to form tertiary alcohols, a novel application involves their use as catalysts in hydroboration reactions. mdpi.commasterorganicchemistry.com Research has demonstrated that Grignard reagents can catalyze the hydroboration of esters to form primary alcohols. mdpi.com In a study of various esters, the closely related compound mthis compound was successfully reduced to 4-(benzyloxy)butan-1-ol in 99% yield using this method. mdpi.comresearchgate.net The reaction utilizes a Grignard reagent, such as isopropyl magnesium chloride, in the presence of a hydroborating agent like pinacolborane (HBpin). This method provides an efficient pathway to the corresponding alcohol under specific catalytic conditions. mdpi.com
Table 1: Grignard Reagent-Catalyzed Hydroboration of a Related Ester
| Substrate | Reagent Conditions | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Mthis compound | i-PrMgCl, HBpin | 12 | 99 | mdpi.com |
Oxidation Reactions
The benzylic position of this compound—the CH₂ group situated between the phenyl ring and the ether oxygen—is susceptible to oxidation. Oxidation of this site can lead to the cleavage of the C-H bonds and the formation of new carbon-oxygen bonds. Depending on the strength and type of the oxidizing agent used, this can result in the formation of an aldehyde or a carboxylic acid. For instance, oxidation could potentially yield benzaldehyde (B42025) and ethyl 4-oxobutanoate, or further oxidation could produce benzoic acid.
Substitution Reactions
The primary substitution reactions for this compound involve either the ester or the ether functional group.
Nucleophilic Acyl Substitution: The most common substitution reaction is at the carbonyl carbon of the ester. As discussed under hydrolysis, the ethoxy group (-OCH₂CH₃) can be replaced by other nucleophiles. libretexts.org For example, reaction with an amine (ammonolysis) would yield the corresponding amide, 4-(benzyloxy)butanamide.
Benzyl Ether Cleavage: The benzyloxy group can be cleaved via substitution reactions. Under strong acidic conditions, the ether oxygen can be protonated, making the benzylic carbon susceptible to nucleophilic attack by a counter-ion, leading to the formation of ethyl 4-hydroxybutanoate and a benzyl halide. This represents a common method for deprotecting a benzyl ether.
Functional Group Interconversions and Derivatization
The presence of both an ester and a benzyl ether in this compound allows for a variety of selective functional group interconversions and derivatizations. These reactions are fundamental to its application in multi-step organic syntheses.
Hydrolysis of the Ester Group:
The ethyl ester functionality can be readily hydrolyzed under either acidic or basic conditions to yield 4-(benzyloxy)butanoic acid. rsc.org Basic hydrolysis, often referred to as saponification, is typically irreversible and is carried out using strong bases such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent. libretexts.org Acid-catalyzed hydrolysis is a reversible process and is generally performed by heating the ester in the presence of a dilute strong acid, like hydrochloric or sulfuric acid, in an excess of water. ucoz.comdalalinstitute.com
Reduction of the Ester Group:
The ester group can be selectively reduced to a primary alcohol, 4-(benzyloxy)butan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent are commonly employed for this transformation. pearson.com Alternatively, for a more controlled reduction to the corresponding aldehyde, diisobutylaluminium hydride (DIBAL-H) can be utilized at low temperatures. researchgate.net
Cleavage of the Benzyl Ether:
The benzyloxy group serves as a common protecting group for alcohols and can be cleaved under various conditions to reveal the free hydroxyl group. A standard and widely used method is catalytic hydrogenation. atlanchimpharma.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. sciforum.net This process is often referred to as hydrogenolysis or debenzylation. The reaction proceeds to yield 4-hydroxybutanoate and toluene.
Other methods for benzyl ether cleavage that avoid the use of hydrogen gas include treatment with strong Lewis acids like boron trichloride (B1173362) (BCl₃) or by oxidative methods. atlanchimpharma.com Catalytic transfer hydrogenation, using a hydrogen donor like 2-propanol in the presence of a palladium catalyst, also provides a mild and efficient method for debenzylation. researchgate.net
Derivatization Reactions:
The bifunctional nature of this compound allows for its use in the synthesis of a variety of derivatives. For instance, the ester can undergo transesterification in the presence of an alcohol and a suitable catalyst to form a different ester. The benzyl ether portion of the molecule can participate in reactions such as electrophilic aromatic substitution on the benzene (B151609) ring, although this is less common as it can compete with reactions at the primary functional groups. More commonly, the benzyl group is removed to unmask the alcohol, which can then be further functionalized.
The following table summarizes some key functional group interconversions of this compound:
| Starting Material | Reagents and Conditions | Product | Transformation Type |
| This compound | NaOH (aq), Heat | 4-(benzyloxy)butanoic acid | Hydrolysis |
| This compound | 1. LiAlH₄, THF; 2. H₃O⁺ | 4-(benzyloxy)butan-1-ol | Reduction |
| This compound | H₂, Pd/C, EtOH | Ethyl 4-hydroxybutanoate | Debenzylation |
| This compound | R'OH, Acid or Base Catalyst | R' 4-(benzyloxy)butanoate | Transesterification |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the key reactions of this compound is crucial for optimizing reaction conditions and predicting outcomes.
Mechanism of Ester Hydrolysis:
Base-Catalyzed Hydrolysis (Saponification): The generally accepted mechanism for the base-catalyzed hydrolysis of esters like this compound is a nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide ion as the leaving group, to form the carboxylic acid. The ethoxide ion subsequently deprotonates the carboxylic acid in a fast acid-base reaction to yield the carboxylate salt and ethanol. libretexts.org
Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of an ester is the reverse of the Fischer esterification. The reaction begins with the protonation of the carbonyl oxygen by a hydronium ion, which activates the carbonyl group towards nucleophilic attack. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of ethanol is eliminated, and subsequent deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid. ucoz.com
Mechanism of Ester Reduction with LiAlH₄:
The reduction of the ester group in this compound with lithium aluminum hydride proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The reaction is initiated by the delivery of a hydride ion from the [AlH₄]⁻ species to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide intermediate. Finally, acidic workup protonates the alkoxide to give the primary alcohol, 4-(benzyloxy)butan-1-ol. pearson.com
Mechanism of Catalytic Debenzylation:
The mechanism of catalytic hydrogenolysis of a benzyl ether involves the interaction of the substrate with the surface of the palladium catalyst. The reaction is generally believed to proceed through the oxidative addition of the C-O bond of the ether to the palladium surface, forming a palladium-alkoxide and a benzyl-palladium species. The benzyl-palladium species then reacts with hydrogen adsorbed on the catalyst surface (hydride transfer) to form toluene. The palladium-alkoxide is subsequently protonated by a hydrogen source (often the solvent or adsorbed hydrogen) to release the free alcohol and regenerate the active catalyst. atlanchimpharma.com The efficiency of this process can be influenced by the solvent, with polar protic solvents often accelerating the reaction. atlanchimpharma.com
While specific kinetic studies for this compound are not extensively reported in the literature, kinetic data for analogous reactions provide valuable insights.
Kinetics of Ester Hydrolysis:
Kinetic studies on the hydrolysis of various esters, such as ethyl benzoate (B1203000), have been conducted. The hydrolysis of ethyl benzoate over an acidic cation-exchange resin was found to follow Langmuir−Hinshelwood−Hougen−Watson (LHHW) kinetics, indicating that the reaction rate is dependent on the adsorption of the reactants onto the catalyst surface. The equilibrium conversion was observed to increase with both temperature and the molar ratio of ethanol to benzoic acid. researchgate.net For the lipase-catalyzed hydrolysis of related esters, the kinetics can often be described by Michaelis-Menten type models, such as a Ping-Pong Bi-Bi mechanism, which may also involve substrate inhibition. ebi.ac.uk
Kinetics of Reduction:
The kinetics of the reduction of esters are often complex and depend on the specific reducing agent and reaction conditions. For bioreductions, such as the enzymatic reduction of keto esters, kinetic profiles can be analyzed to understand the stereoselectivity and efficiency of the process. For instance, in the reduction of acetophenone (B1666503) derivatives by Galactomyces candidus, kinetic analysis helped to elucidate the reaction pathway, including an oxidation step of the product alcohol. conicet.gov.ar
Kinetics of Catalytic Debenzylation:
Kinetic studies of the catalytic transfer hydrogenolysis of benzyl ethers, which are structurally related to the benzyloxy moiety in this compound, have been performed. For example, the transfer hydrogenolysis of benzyl phenyl ether using a nickel catalyst showed that the reaction rate is dependent on the binding energy and activation energies of the substrate on the catalyst surface. rsc.org In another study on the catalytic transfer hydrogenolysis of benzyl phenyl ether with a Pd/Fe₃O₄ catalyst, the reaction rate was influenced by temperature, with complete conversion achieved after several hours at elevated temperatures. mdpi.com These studies highlight the importance of catalyst selection, solvent, and temperature in controlling the kinetics of debenzylation reactions.
The following table presents a conceptual overview of factors influencing the kinetics of key transformations of this compound, based on studies of analogous systems.
| Transformation | Influencing Factors | Expected Kinetic Behavior |
| Ester Hydrolysis (Acid/Base Catalyzed) | Temperature, Catalyst Concentration, Substrate Concentration, Solvent | Generally follows second-order kinetics (first-order in ester and first-order in acid/base). The rate increases with temperature and catalyst concentration. |
| Ester Reduction (e.g., with LiAlH₄) | Temperature, Reagent Concentration | The reaction is typically fast. The rate is dependent on the concentration of both the ester and the reducing agent. |
| Catalytic Debenzylation (Hydrogenolysis) | Catalyst Type and Loading, Hydrogen Pressure, Temperature, Solvent | The rate is highly dependent on the catalyst activity and surface area. It generally increases with hydrogen pressure and temperature. The solvent can significantly affect the rate. |
Applications of Ethyl 4 Benzyloxy Butanoate As a Versatile Synthetic Intermediate
Building Block for Complex Cyclic Structures
The carbon backbone of ethyl 4-(benzyloxy)butanoate offers a pliable framework for building cyclic systems. It is especially useful in forming four-membered rings, a common feature in many biologically active molecules.
Synthesis of Cyclobutane (B1203170) Derivatives
This compound is a key starting material for creating a variety of cyclobutane derivatives. google.com These derivatives are significant in medicinal chemistry.
Precursor for 1-amino-1-hydroxymethylcyclobutane Derivatives
Expanding on its utility in forming cyclobutane rings, this compound is also a vital precursor for synthesizing 1-amino-1-hydroxymethylcyclobutane derivatives. lookchem.com These compounds are of considerable interest in the field of medicinal chemistry.
Role in the Synthesis of Chiral Compounds
The prochiral characteristic of this compound enables its application in asymmetric synthesis, which leads to the creation of particular enantiomers of chiral molecules. This is of paramount importance in the pharmaceutical sector, where a drug's biological activity is frequently contingent on its stereochemistry.
Precursors to Chiral Alcohols and Amines
This compound can be stereoselectively reduced to produce chiral alcohols. tudelft.nl This is often achieved through the use of chiral reducing agents or by enzymatic resolution. tudelft.nl For example, the ketone that results from the cyclization of this compound can be asymmetrically reduced to yield a chiral cyclobutanol. In a similar fashion, the ester functional group can be transformed into an amine, and through various synthetic routes, chiral amines can be produced. tudelft.nlambeed.com These chiral alcohols and amines serve as valuable building blocks for the synthesis of more complex, enantiomerically pure compounds. tudelft.nl
Intermediate in the Synthesis of Chiral Pharmaceuticals
The adaptability of this compound as a chiral synthon is underscored by its use in the total synthesis of several key pharmaceuticals.
L-Carnitine: This naturally occurring amino acid derivative, which is crucial for fatty acid metabolism, can be synthesized using ethyl 4-(chloro)-3-hydroxybutanoate, a related chiral intermediate. researchgate.netnih.govgoogle.com The synthesis of L-carnitine relies on creating a chiral center, often through an asymmetric reduction or resolution step, to achieve the desired (R)-enantiomer. researchgate.netnih.gov
Atorvastatin (B1662188): A widely used statin for lowering cholesterol, atorvastatin features a chiral dihydroxyheptanoic acid side chain. mdpi.comnih.govresearchgate.net this compound can be employed as a precursor to build this chiral side chain, guaranteeing the correct stereochemistry needed for its biological activity. researchgate.netmdpi.com
Penciclovir (B1679225) and Famciclovir: These antiviral medications, prescribed for treating herpes virus infections, are distinguished by a unique acyclic side chain. google.comgoogleapis.com Ethyl 4-benzyloxy-2-ethoxycarbonylbutanoate, a derivative of this compound, is a key intermediate in the synthesis of this side chain. google.com The synthesis of famciclovir, a prodrug of penciclovir, also depends on intermediates derived from this compound. googleapis.comissplc.comgoogle.com Specifically, lipase-catalyzed resolution of methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate is a step toward producing radiolabelled versions of these drugs. rsc.org
Contribution to Heterocyclic Chemistry
While its main uses are in synthesizing carbocyclic and chiral compounds, this compound also plays a role in heterocyclic chemistry. The functional groups in the molecule can be altered to take part in cyclization reactions that create heterocyclic rings containing atoms like oxygen or nitrogen. For instance, the ester and the protected hydroxyl group can be involved in forming lactones or other oxygen-containing heterocycles. After debenzylation, the resulting hydroxyl group, along with the ester, can be utilized to build different heterocyclic systems that serve as scaffolds in medicinal chemistry.
Analytical and Spectroscopic Characterization in Research Contexts
Spectroscopic Analysis for Structural Elucidation of Synthetic Products
Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized products. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of Ethyl 4-(benzyloxy)butanoate. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In mechanistic studies, NMR can be used to monitor the transformation of reactants into products, identify intermediates, and understand the reaction pathways. The chemical shifts (δ) and coupling constants (J) are characteristic of the electronic environment of each nucleus, providing a molecular fingerprint.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region, while the aliphatic protons of the butanoate chain and the ethyl group appear further upfield.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Phenyl (C₆H₅) | 7.25-7.40 | Multiplet (m) | 5H |
| Benzyl (-OCH₂Ph) | 4.50 | Singlet (s) | 2H |
| Ethyl (-OCH₂CH₃) | 4.12 | Quartet (q) | 2H |
| Methylene (-CH₂O-) | 3.51 | Triplet (t) | 2H |
| Methylene (-CH₂CO-) | 2.45 | Triplet (t) | 2H |
| Methylene (-CH₂CH₂CO-) | 1.98 | Multiplet (m) | 2H |
| Ethyl (-OCH₂CH₃) | 1.25 | Triplet (t) | 3H |
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester is characteristically found far downfield.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 173.0 |
| Phenyl (quaternary C) | 138.5 |
| Phenyl (CH) | 128.4 |
| Phenyl (CH) | 127.7 |
| Phenyl (CH) | 127.5 |
| Benzyl (-OCH₂Ph) | 72.9 |
| Methylene (-CH₂O-) | 67.5 |
| Ethyl (-OCH₂CH₃) | 60.3 |
| Methylene (-CH₂CO-) | 30.7 |
| Methylene (-CH₂CH₂CO-) | 24.8 |
| Ethyl (-OCH₂CH₃) | 14.2 |
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. The molecular weight of this compound is 222.28 g/mol .
The mass spectrum would be expected to show a molecular ion peak at m/z = 222. The fragmentation pattern provides corroborating evidence for the structure.
Expected Key Fragment Ions in Mass Spectrometry:
| m/z Value | Identity of Fragment | Fragmentation Pathway |
| 222 | [C₁₃H₁₈O₃]⁺ | Molecular Ion (M⁺) |
| 177 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |
| 131 | [M - CH₂Ph]⁺ | Loss of the benzyl group. |
| 91 | [C₇H₇]⁺ | Cleavage of the benzyl group, forming the stable tropylium cation. This is a very common and often abundant peak for benzyl-containing compounds. |
| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause a specific bond vibration (e.g., stretching or bending).
The IR spectrum of this compound would display key absorption bands confirming the presence of an ester, an ether, and an aromatic ring.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3030-3100 | C-H Stretch | Aromatic Ring |
| 2850-2980 | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1735 | C=O Stretch | Ester Carbonyl |
| 1600, 1495 | C=C Stretch | Aromatic Ring |
| ~1250 and ~1100 | C-O Stretch | Ester and Ether |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, which allows for the assessment of product purity and the monitoring of a reaction's progress.
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for assessing the purity of this compound. researchgate.netresearchgate.net By separating the product from any unreacted starting materials, byproducts, or impurities, these methods allow for accurate quantification. A pure sample will ideally show a single peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, enabling quantitative analysis.
While this compound is an achiral molecule and therefore does not have enantiomers, it can serve as a crucial intermediate in the synthesis of chiral molecules. In such cases, the final chiral products would be analyzed by chiral HPLC or GC. These specialized chromatographic methods use a chiral stationary phase to separate the enantiomers, allowing for the determination of the enantiomeric excess (ee), a critical measure of the reaction's stereoselectivity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of a chemical reaction. nih.gov In the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at regular intervals. nih.gov
The plate, typically coated with silica gel, is developed in a suitable solvent system, such as a mixture of hexane and ethyl acetate (B1210297). tubitak.gov.tr The starting materials and the product will have different polarities and thus travel up the plate at different rates, resulting in different Retention Factor (Rf) values. A reaction's progress is monitored by observing the disappearance of the starting material spots and the appearance and intensification of the product spot. nih.gov For instance, in a synthesis involving a benzyloxy-containing compound, TLC was used to track the reaction until completion.
Determination of Stereochemical Purity (e.g., Enantiomeric Excess) in Chiral Syntheses
In the context of asymmetric synthesis, the determination of the stereochemical purity of the target molecule is a critical step to evaluate the efficacy of the chiral induction method. For chiral esters like this compound, the most common method to quantify the enantiomeric excess (e.e.) is through chiral chromatography, particularly high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation.
The fundamental principle behind this chromatographic resolution is the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes results in different retention times for the (R)- and (S)-enantiomers, allowing for their individual quantification. The enantiomeric excess is then calculated from the relative areas of the two peaks in the chromatogram.
In research involving the synthesis of chiral molecules structurally similar to this compound, various chiral columns and mobile phases have been successfully employed. For instance, polysaccharide-based chiral stationary phases, such as those with cellulose or amylose derivatives coated on a silica support, are frequently used. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol, is crucial for achieving optimal separation. The detection is commonly performed using a UV detector.
While specific experimental data for the chiral separation of this compound is not extensively detailed in the provided search results, the analytical approach for analogous compounds provides a clear framework. For example, in the analysis of similar chiral esters, researchers have utilized columns like Chiralcel OD-H, AS-H, and OB-H, with varying ratios of hexane and isopropanol as the eluent rsc.orgrsc.org.
To illustrate the application of this technique, consider a hypothetical chiral synthesis of this compound. The enantiomeric excess of the product would be determined by injecting a solution of the purified compound into a chiral HPLC system. The resulting chromatogram would ideally show two well-resolved peaks corresponding to the two enantiomers. The integration of the peak areas allows for the calculation of the enantiomeric excess using the formula:
e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
The following interactive data table presents a hypothetical set of results from a chiral HPLC analysis for the determination of the enantiomeric excess of this compound, based on typical findings for similar compounds.
Interactive Data Table: Hypothetical Chiral HPLC Analysis of this compound
| Parameter | Value |
| Chromatographic Column | Chiralpak AD-H |
| Mobile Phase | 90:10 (Hexane:Isopropanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (Minor Enantiomer) | 12.5 min |
| Retention Time (Major Enantiomer) | 15.2 min |
| Peak Area (Minor Enantiomer) | 25,000 |
| Peak Area (Major Enantiomer) | 475,000 |
| Calculated Enantiomeric Excess (e.e.) | 90% |
This table demonstrates a successful enantioselective synthesis, yielding the target compound with a high degree of stereochemical purity. The baseline separation of the two peaks, as indicated by the distinct retention times, is essential for the accurate determination of the enantiomeric excess.
Computational and Theoretical Studies in Relation to Ethyl 4 Benzyloxy Butanoate Chemistry
Molecular Docking and Binding Pattern Analysis of Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ethyl 4-(benzyloxy)butanoate derivatives, docking studies are instrumental in elucidating potential interactions with biological targets, thereby guiding the design of new therapeutic agents.
While specific docking studies on this compound are not prevalent in the literature, research on structurally related benzyloxy derivatives provides significant insights. For instance, docking studies on 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives have been used to explore their inhibitory potential against enzymes like 5-Lipoxygenase (5-LOX). researchgate.net These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the active site residues of the protein. researchgate.net
Similarly, molecular docking has been applied to a series of hydroxylated arecaidine (B1214280) esters to understand their binding affinities at muscarinic acetylcholine (B1216132) receptors (mAChRs). mdpi.com These studies help to build a two-dimensional pharmacophore model, highlighting the crucial interactions between the ligand and the receptor. mdpi.com For derivatives of this compound, docking could predict binding modes within a target enzyme, with the benzyloxy group potentially engaging in pi-stacking or hydrophobic interactions, while the ester carbonyl could act as a hydrogen bond acceptor.
Table 1: Representative Docking Study Data for Related Ester Compounds
| Compound Class | Target Protein | Key Interactions Observed | Reference |
| Phthalate Esters | Glucocorticoid Biosynthesis Pathway Enzymes (e.g., CYP21A1) | H-bonding, hydrophobic, polar, van der Waals' interactions. nih.gov | nih.gov |
| Benzoyl Uridine Esters | Lanosterol 14α-demethylase (CYP51A1) | Significant binding affinities observed. nih.gov | nih.gov |
| Benzoate (B1203000) Ester-Linked Arylsulfonyl Hydrazones | Estrogen Receptor-beta (ERβ) | Exploration of potential binding mechanisms. mdpi.com | mdpi.com |
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, DFT calculations are frequently employed to elucidate reaction mechanisms, determine transition state geometries, and calculate reaction energies.
For reactions involving this compound, such as its synthesis or subsequent transformations, DFT could provide a detailed map of the reaction pathway. For example, in a nucleophilic substitution reaction to synthesize the molecule, DFT could model the energy profile of the reaction, identifying the activation energy and the stability of any intermediates.
A study on the Arbuzov reaction between ethyl halides and trimethoxyphosphine utilized DFT to show that the reaction proceeds in two stages, with the second stage being rate-limiting. chemrxiv.org Such calculations can also assess the effect of solvents on the reaction barriers and intermediate stabilities. chemrxiv.org For this compound, DFT could be used to study the mechanism of its hydrolysis or its use in the synthesis of more complex molecules, providing insights into regioselectivity and stereoselectivity. DFT has been used to calculate the geometrical and electronic properties of new butanoic acid derivatives, with the results showing good agreement with experimental data. researchgate.net
Table 2: Application of DFT in Reaction Analysis of Related Compounds
| Studied Reaction/System | DFT Functional/Basis Set | Key Findings | Reference |
| Arbuzov reaction of ethyl halides and trimethoxyphosphine | Not Specified | Two-stage mechanism with the second stage being rate-limiting; polar solvents accelerate the reaction. chemrxiv.org | chemrxiv.org |
| New butanoic acid derivatives | B3LYP/6-31+G(d) | Calculation of electronic and geometrical properties, which correlated well with experimental FT-IR, 1H NMR, and 13C NMR spectra. researchgate.net | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. These models are valuable in predicting the efficacy of new compounds and optimizing lead structures in drug discovery and materials science.
While no specific QSAR studies focused on the synthetic efficacy or selectivity of this compound have been reported, the methodology has been applied to benzyloxy derivatives and other esters. For instance, a 3D-QSAR study on benzyloxy-3,4-dimethylcoumarin derivatives as MAO-B inhibitors revealed that lipophilic interactions are significant for modulating their inhibitory activity. nih.gov Another study on benzyl (B1604629) urea (B33335) derivatives used 2D- and 3D-QSAR models to correlate their structure with anti-proliferative activity, guiding the design of new potent compounds. tandfonline.com
For this compound, QSAR could be employed to predict how variations in the ester group or substitutions on the benzyl ring would affect its reactivity in a particular synthesis or its selectivity towards a specific product. Descriptors used in such a model could include steric parameters (e.g., molar volume), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).
Table 3: Examples of QSAR Studies on Structurally Related Compounds
| Compound Series | Type of QSAR | Property Modeled | Key Descriptors/Findings | Reference |
| Benzyloxy-3,4-dimethylcoumarin derivatives | 3D-QSAR (CoMFA) | MAO-B Inhibition | Lipophilic interactions were found to be significant. nih.gov | nih.gov |
| Benzyl urea derivatives | 2D-QSAR (MLR) and 3D-QSAR (SA kNN-MFA) | Anti-proliferative activity | Identified the importance of electropositive and steric groups for activity. tandfonline.com | tandfonline.com |
| 1,6-dihydropyrimidine derivatives | QSAR (Genetic Function Approximation) | Antifungal activity | Various lipophilic, electronic, geometric, and spatial descriptors were correlated with activity. nih.gov | nih.gov |
Conformation Analysis and Stereochemical Predictions
The three-dimensional structure of a molecule, including its possible conformations, plays a crucial role in its reactivity and biological activity. This compound is a flexible molecule due to several rotatable single bonds in its structure. Conformational analysis aims to identify the stable conformations and the energy barriers between them.
Computational methods are essential for studying the conformational landscape of flexible molecules. nih.gov Techniques range from systematic searches to stochastic and molecular dynamics simulations. nih.govfrontiersin.org For a molecule like this compound, conformational analysis can reveal the most likely shapes it will adopt in solution, which can influence its reaction kinetics and the stereochemical outcome of its reactions. For example, the relative orientation of the ester and benzyloxy groups could direct the approach of a reagent, leading to a specific stereoisomer.
Studies on other flexible molecules have shown that computational conformational sampling can successfully reproduce experimentally observed structures and provide insights into the size, coverage, and diversity of the conformational ensemble. nih.gov For macrocycles, it has been shown that their flexibility allows them to adapt their conformation to the polarity of their environment, a "chameleon-like" behavior that can be explored through computational analysis. diva-portal.org A similar approach could be applied to this compound to understand its behavior in different solvents.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of chiral molecules derived from butanoate scaffolds is a key area of research, with a strong emphasis on developing highly efficient and selective catalytic systems. A significant trend is the use of asymmetric hydrogenation to produce enantiomerically pure compounds.
For instance, the synthesis of (S)-4-benzyloxy-3-hydroxy-ethyl-butyrate, a direct derivative of the subject compound, is achieved through the catalytic hydrogenation of ethyl 4-(benzyloxy)-3-oxobutanoate. google.comambeed.com Advanced research in this area focuses on chiral catalysts that can achieve high enantioselectivity. One patented method describes using a chiral catalyst for this asymmetric hydrogenation, achieving an enantioselectivity of up to 94.3%. google.com A key advantage of this approach is the use of a catalytic amount of the chiral agent, with a substrate-to-catalyst ratio reaching 3,000 to 1, demonstrating high efficiency. google.com
Another emerging area is the use of biocatalysis and chemo-enzymatic strategies. These methods offer high stereoselectivity under mild reaction conditions. rsc.org For example, reductases and dehydrogenases, often from recombinant E. coli or Candida parapsilosis, are used for the enantioselective reduction of related keto-esters to produce chiral hydroxybutanoates. researchgate.net Lipase-catalyzed resolutions are also employed to separate enantiomers of related butanoate esters, which are crucial intermediates for antiviral agents like penciclovir (B1679225) and famciclovir. rsc.org
Future research will likely focus on discovering and optimizing novel catalysts—both metallic and enzymatic—to further improve yields, reduce catalyst loading, and enhance stereoselectivity, making these synthetic routes more sustainable and economically viable.
Table 1: Asymmetric Hydrogenation of Ethyl 4-(benzyloxy)-3-oxobutanoate
| Parameter | Details | Reference |
|---|---|---|
| Product | (S)-4-benzyloxy-3-hydroxy-ethyl-butyrate | google.com |
| Catalyst Type | Chiral Catalyst | google.com |
| Substrate/Catalyst Ratio | Up to 3,000:1 | google.com |
| Enantioselectivity | Up to 94.3% ee | google.com |
| Reaction Temperature | 10–120°C (Optimized at 80°C) | google.com |
| Reaction Time | 6–8 hours | google.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a major trend in chemical synthesis, offering enhanced safety, efficiency, and scalability. dfc-kyoto.co.jpnih.gov Flow chemistry utilizes microfluidic channels for reactions, which allows for precise control over parameters like temperature, pressure, and reaction time. dfc-kyoto.co.jp This technology is particularly advantageous for handling hazardous reagents or highly reactive intermediates, which can be generated and consumed in situ within a contained system. cam.ac.uk
Modern industrial-scale production strategies are increasingly employing continuous-flow reactor systems for reactions analogous to the synthesis of butanoic acid derivatives. These systems can dramatically reduce residence time from several hours in a batch reactor to mere minutes, while simultaneously increasing yields. For example, the DIBAL-H reduction of an ester to an aldehyde, a common transformation for butanoate derivatives, was performed in a continuous flow reactor at a higher temperature (-50°C) than in batch (-70°C) with an improved HPLC area ratio, demonstrating better conversion. researchgate.net
Automated synthesis platforms, which can perform multiple experiments for reaction optimization, are often built upon flow chemistry principles. dfc-kyoto.co.jp These systems can automatically vary reagents, flow rates, and temperatures to rapidly identify optimal reaction conditions. dfc-kyoto.co.jpnih.gov The integration of Ethyl 4-(benzyloxy)butanoate and its derivatives into such automated and continuous flow systems is a key direction for future research, aiming to streamline the synthesis of pharmaceuticals and other fine chemicals. nih.govcam.ac.uk
Table 2: Comparison of Batch vs. Continuous-Flow Reactors for Analogous Syntheses
| Parameter | Batch Reactor | Continuous-Flow Reactor | Reference |
|---|---|---|---|
| Residence Time | 6–12 hours | 10–30 minutes | |
| Typical Yield | 75–85% | 90–95% | |
| Heat Exchange | Limited by surface area | Highly efficient due to high surface-area-to-volume ratio | dfc-kyoto.co.jp |
| Mixing | Dependent on stirring efficiency | Uniform and rapid high-speed mixing | dfc-kyoto.co.jp |
| Scalability | Often problematic | Straightforward by extending operation time or parallelization | nih.gov |
Exploration of New Reactive Intermediates Derived from this compound
This compound is a valuable starting material for generating a variety of reactive intermediates, expanding its utility in organic synthesis. The benzyloxy group functions as a robust protecting group for the hydroxyl function, allowing for selective transformations at other positions of the molecule.
One key transformation is the removal of the benzyl (B1604629) protecting group via catalytic hydrogenation (e.g., using H₂ and a Palladium-on-carbon catalyst) to unmask the hydroxyl group. This exposed 4-hydroxybutanoate (B1227057) moiety can then be used in subsequent reactions.
Furthermore, the ester group can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride. The core structure can also be derivatized to create entirely new classes of building blocks. For example, a derivative, ethyl 4-benzyloxy-1,2,3-triazolecarboxylate, has been synthesized and undergoes regioselective N-alkylation. researchgate.net Subsequent hydrogenation of the benzyloxy group on these N-alkylated triazoles yields substituted 4-hydroxy-1,2,3-triazoles. researchgate.net These triazole structures are recognized as important bioisosteres of carboxylic acids, which are functional groups frequently found in biologically active molecules. researchgate.net
Future research will continue to explore new ways to derivatize this compound, creating novel intermediates for use in constructing complex heterocyclic systems and other valuable chemical scaffolds. researchgate.netunifi.it
Expansion of Synthetic Applications towards Diverse Molecular Architectures
The true potential of this compound and its derivatives is realized in their application as building blocks for the synthesis of complex and diverse molecular architectures, particularly in the pharmaceutical field.
A prominent example is in the synthesis of the statin drug, pitavastatin (B1663618). google.com The chiral intermediate (S)-4-benzyloxy-3-hydroxy-ethyl-butyrate, produced via asymmetric hydrogenation, is a key fragment in a multi-step synthesis that includes Claisen condensation, reduction, and oxidation steps to construct the final complex structure of pitavastatin calcium. google.com
The compound's derivatives are also crucial in constructing bioisosteres, which are molecular mimics used in drug design to improve potency or pharmacokinetic properties. The synthesis of N-alkylated 4-hydroxy-1,2,3-triazoles from an ethyl 4-benzyloxy-1,2,3-triazolecarboxylate precursor provides a library of compounds that can replace acidic moieties in biologically active lead compounds. researchgate.net
Moreover, related butanoate structures serve as intermediates in the synthesis of important antiviral agents. rsc.org The strategic use of the benzyloxy protecting group allows for precise chemical manipulations en route to complex target molecules. The ongoing exploration of this compound as a versatile scaffold promises its application in the synthesis of a wider range of natural products, pharmaceuticals, and advanced materials. cam.ac.ukacs.org
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Ethyl 4-(benzyloxy)butanoate, and what key reaction conditions should be optimized?
- This compound can be synthesized via alkylation or esterification reactions. For example, tetrabutylammonium iodide (TBAI) has been used as a phase-transfer catalyst in reactions involving ethyl 4-bromobutanoate and benzyl-protected intermediates under mild conditions (THF solvent, K₂CO₃ base) . Optimization should focus on catalyst loading (e.g., 5–10 mol% TBAI), reaction temperature (room temperature to 60°C), and solvent polarity to minimize side reactions like hydrolysis.
Q. How can researchers purify this compound, and what analytical methods confirm its structural integrity?
- Purification typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient (e.g., 3:1 to 1:1 ratios) to separate unreacted starting materials or byproducts . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the benzyloxy group (δ ~4.5 ppm for –OCH₂Ph) and ester carbonyl (δ ~170 ppm in ¹³C NMR). Mass spectrometry (ESI or EI) should confirm the molecular ion peak (e.g., m/z 236 for C₁₃H₁₆O₃) .
Q. What are the critical stability considerations for storing this compound?
- The compound is sensitive to hydrolysis under acidic or basic conditions due to its ester and benzyl ether groups. Storage recommendations include airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or moisture absorption . Stability tests via TLC or HPLC at regular intervals are advised for long-term storage.
Advanced Research Questions
Q. How can this compound serve as a precursor for complex heterocycles, and what mechanistic insights govern its reactivity?
- The benzyloxy group acts as a directing group in cyclization reactions. For example, it can undergo Pd-catalyzed Catellani reactions with iodopyridones to form fused bicyclic structures, where the benzyloxy moiety stabilizes transition states via π-π interactions . Mechanistic studies using deuterium labeling or DFT calculations are recommended to probe regioselectivity in such transformations.
Q. What strategies mitigate contradictions in spectroscopic data when analyzing derivatives of this compound?
- Discrepancies in NMR or MS data often arise from rotamers (due to restricted rotation of the benzyloxy group) or residual solvents. Strategies include variable-temperature NMR to resolve overlapping peaks and high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns . For example, in spirocyclic derivatives, 2D NMR (COSY, HSQC) can clarify ambiguous couplings .
Q. How does the benzyloxy group influence the fluorescence or bioactivity of this compound derivatives?
- The benzyloxy group enhances lipophilicity, improving cell membrane permeability in bioactive analogs. In isothiazolopyridine derivatives, substitution at the 4-position (e.g., with electron-withdrawing groups) red-shifts fluorescence emission by ~20 nm, as observed in solvent-dependent UV-Vis studies . For bioactivity, in vitro assays (e.g., COX inhibition) should compare benzyloxy-substituted vs. unsubstituted analogs to isolate electronic effects .
Q. What are the challenges in scaling up this compound synthesis, and how can flow chemistry address them?
- Batch synthesis often faces issues with exothermic side reactions (e.g., during benzyl chloride alkylation). Flow chemistry enables precise temperature control and shorter reaction times by maintaining laminar flow conditions. For example, microreactors with immobilized TBAI catalysts have improved yields (from 65% to 85%) in esterification reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
